Diethyl (3,3-dimethoxypropyl)propanedioate
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Overview
Description
Diethyl (3,3-dimethoxypropyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of two ethyl ester groups and a 3,3-dimethoxypropyl substituent on the central carbon atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3,3-dimethoxypropyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 3,3-dimethoxypropyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of diethyl malonate, which then undergoes nucleophilic substitution with 3,3-dimethoxypropyl bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,3-dimethoxypropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used to generate the enolate ion for alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl (3,3-dimethoxypropyl)propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (3,3-dimethoxypropyl)propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Diethyl (3,3-dimethoxypropyl)propanedioate can be compared with other similar compounds such as:
Diethyl Malonate: The parent compound, which lacks the 3,3-dimethoxypropyl substituent.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Methyl Malonate: A similar ester with methyl groups instead of ethyl groups.
The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
114567-13-4 |
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Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
diethyl 2-(3,3-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C12H22O6/c1-5-17-11(13)9(12(14)18-6-2)7-8-10(15-3)16-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
XFBYKGHAPAXGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(OC)OC)C(=O)OCC |
Origin of Product |
United States |
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